Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate
Overview
Description
Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H8Cl2F2O3. It is known for its complex molecular structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate typically involves the reaction of 3,4-dichloro-5-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative is reacted with ethanol under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzoates, such as:
- Ethyl 3,4-dichloro-5-(trifluoromethoxy)benzoate
- Ethyl 3,4-dichloro-5-(fluoromethoxy)benzoate
- Ethyl 3,4-dichloro-5-(chloromethoxy)benzoate
Uniqueness
Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-6(11)8(12)7(4-5)17-10(13)14/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIJEAJLQVQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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